
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. It is also known by its chemical formula C12H10N4OS and has a molecular weight of 266.3 g/mol. In
作用机制
The mechanism of action of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has anti-inflammatory and anticancer effects. It has been found to inhibit the production of certain inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
One advantage of using 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger production. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.
未来方向
There are several future directions for the study of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to study its potential use in combination with other therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, its potential toxicity needs to be further evaluated to determine its safety for use in humans.
In conclusion, 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has potential applications in various scientific fields, including as a therapeutic agent for inflammatory diseases and cancer. Its synthesis method is relatively simple, and its mechanism of action has been partially elucidated. However, its potential toxicity needs to be carefully evaluated before use in humans, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-4-methylpyridine with potassium thioacetate to form 2-(methylsulfanyl)pyridine-4-carbothioamide. This intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of triethylamine to form the final product.
科学研究应用
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has been studied for its potential application in various scientific fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-methylsulfanyl-N-pyrazin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-17-10-6-8(2-3-14-10)11(16)15-9-7-12-4-5-13-9/h2-7H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPNRKGQSWZGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

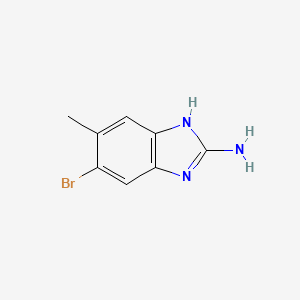
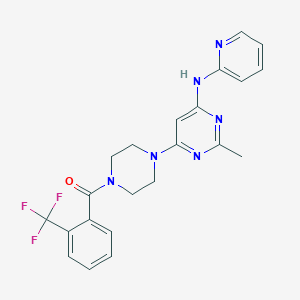
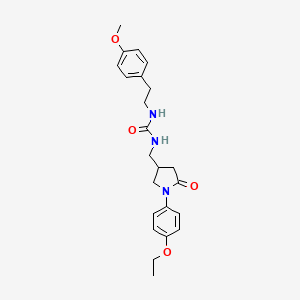
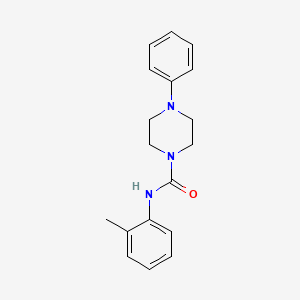
![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)
![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2836138.png)

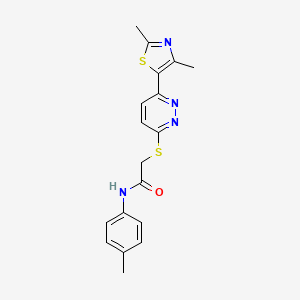
![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)
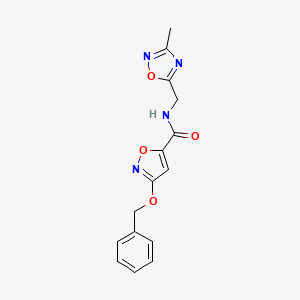
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
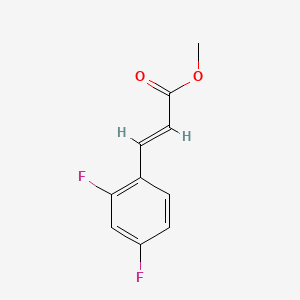
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)
